molecular formula C12H24NO4+ B1624400 Valerylcarnitin CAS No. 40225-14-7

Valerylcarnitin

Katalognummer: B1624400
CAS-Nummer: 40225-14-7
Molekulargewicht: 246.32 g/mol
InChI-Schlüssel: VSNFQQXVMPSASB-SNVBAGLBSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valerylcarnitine, also known as pentanoylcarnitine or C5-carnitine, is an acylcarnitine, specifically a valeric acid ester of carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. Valerylcarnitine is an endogenous metabolite found in various biological fluids, including cerebrospinal fluid and urine .

Wissenschaftliche Forschungsanwendungen

Valerylcarnitine, also known as pentanoylcarnitine or C5-carnitine, is a member of the class of organic compounds known as fatty acid esters . The study of acylcarnitines, including valerylcarnitine, is an active area of research .

Pharmaceutical Industry Applications

Valerylcarnitine is significant in the pharmaceutical industry as a biomarker . Research indicates that levels of valerylcarnitine in blood or plasma are altered in various conditions .

Valerylcarnitine as a biomarker

  • Elevated Levels:
    • Exudative age-related macular degeneration
    • Type 2 Diabetes Mellitus
    • Obesity
    • Acute cerebral infarction
    • Diastolic heart failure
    • Systolic heart failure
  • Decreased Levels:
    • Pregnancy (in serum of pregnant women with a fetus with congenital heart disease (CHD))

Valerylcarnitine is found in cerebrospinal fluid (CSF) and urine . Carnitine acetyltransferase (CrAT, EC:2.3.1.7) is responsible for the synthesis of all short-chain and short branched-chain acylcarnitines .

Impact on ICU Patients

Elevations in acetylcarnitine and valerylcarnitine may indicate altered energy metabolism . A study involving 52 patients from the RACE trial, who were randomized to the placebo arm and had a baseline blood sample taken within 36 hours of the onset of mechanical ventilation, showed that baseline concentrations of valerylcarnitine were associated with the incidence of successful extubation and freedom from vasopressors .

  • Of the 47 patients with available acylcarnitines data, 21 patients (44.7%) were successfully extubated and free of vasopressors over 28 days, 6 (12.8%) required persistent mechanical ventilation and/or vasopressors, and 20 (42.6%) died prior to 28 days .
  • The study detected a significant difference in the incidence of successful extubation and freedom from vasopressors based on the baseline concentration of six metabolites, including acetylcarnitine and valerylcarnitine .
  • Elevations in the baseline metabolite concentration were associated with a reduction in the incidence of the event, in this case no longer requiring ICU-level of care .

Isovaleric Acidemia Newborn Screening

Valerylcarnitine is also used in newborn screening for isovaleric aciduria to differentiate between 2‐methylbutyryl‐, isovaleryl‐, and valerylcarnitine .

Other Potential Applications

Acylcarnitines, including valerylcarnitine, are associated with the risk of diseases such as cancer and type 2 diabetes . Higher plasma concentrations of medium- and long-chain acylcarnitines were associated with a higher risk of lower-extremity functional impairment .

Factors Influencing Acylcarnitine Concentrations

Multiple factors can affect acylcarnitine concentrations in the blood :

  • Age, sex, and fasting status have the largest effect on acylcarnitine variability .
  • Acylcarnitines of medium or long-chain fatty acid moiety are associated with corresponding fatty acids in plasma or with intake of specific foods such as dairy foods containing the same fatty acid .
  • Acylcarnitines of short-chain fatty acid moiety, like valerylcarnitine, are associated with concentrations of branched-chain amino acids .

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Valerylcarnitine is involved in various biochemical reactions, primarily related to fatty acid metabolism. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), which facilitate the transport of fatty acids into the mitochondrial matrix for β-oxidation . Additionally, valerylcarnitine interacts with proteins and other biomolecules involved in the carnitine shuttle system, ensuring efficient energy production in cells .

Cellular Effects

Valerylcarnitine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the transport of fatty acids into the mitochondria, thereby promoting β-oxidation and energy production . This compound also affects cell signaling pathways related to energy homeostasis and metabolic regulation . Furthermore, valerylcarnitine modulates gene expression by influencing the transcription of genes involved in fatty acid metabolism and energy production .

Molecular Mechanism

At the molecular level, valerylcarnitine exerts its effects through binding interactions with enzymes and proteins involved in the carnitine shuttle system. It facilitates the transport of fatty acids into the mitochondria by interacting with CPT I and CPT II . Additionally, valerylcarnitine may inhibit or activate specific enzymes involved in fatty acid metabolism, thereby regulating energy production and metabolic flux . Changes in gene expression related to energy metabolism are also observed in the presence of valerylcarnitine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of valerylcarnitine change over time. The compound is relatively stable and does not degrade quickly, ensuring consistent effects on cellular function during experiments . Long-term studies have shown that valerylcarnitine maintains its efficacy in promoting β-oxidation and energy production over extended periods . Prolonged exposure to valerylcarnitine may lead to adaptive changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of valerylcarnitine vary with different dosages in animal models. At low to moderate doses, valerylcarnitine enhances fatty acid metabolism and energy production without causing adverse effects . At high doses, valerylcarnitine may exhibit toxic effects, including disruptions in cellular metabolism and oxidative stress . Threshold effects are observed, where the beneficial effects plateau at higher doses, and further increases in dosage do not enhance the compound’s efficacy .

Metabolic Pathways

Valerylcarnitine is involved in the carnitine shuttle system, which transports fatty acids into the mitochondria for β-oxidation . It interacts with enzymes such as CPT I and CPT II, facilitating the conversion of fatty acids into acyl-CoA derivatives for energy production . Additionally, valerylcarnitine influences metabolic flux by modulating the levels of various metabolites involved in fatty acid metabolism .

Transport and Distribution

Within cells and tissues, valerylcarnitine is transported and distributed through the carnitine shuttle system . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and into the mitochondria . The localization and accumulation of valerylcarnitine within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

Valerylcarnitine is primarily localized within the mitochondria, where it exerts its effects on fatty acid metabolism and energy production . Targeting signals and post-translational modifications direct valerylcarnitine to the mitochondrial matrix, ensuring its proper function within this organelle . The activity and function of valerylcarnitine are closely linked to its subcellular localization, as it interacts with enzymes and proteins involved in the carnitine shuttle system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Valerylcarnitine can be synthesized through the esterification of valeric acid with L-carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure valerylcarnitine .

Industrial Production Methods: Industrial production of valerylcarnitine follows similar synthetic routes but on a larger scale. The process involves the esterification of valeric acid with L-carnitine in the presence of a suitable catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Valerylcarnitin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Valerylcarnitin ist anderen Acylcarnitinen ähnlich, wie zum Beispiel:

    Acetylcarnitin: Beteiligt am Transport von Acetylgruppen.

    Propionylcarnitin: Transportiert Propionylgruppen.

    Butyrylcarnitin: Transportiert Butyrylgruppen.

    Isothis compound: Transportiert Isovalerylgruppen.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Rolle beim Transport von Valeriansäure, die im Vergleich zu anderen Acylcarnitinen unterschiedliche metabolische und physiologische Funktionen hat .

Eigenschaften

CAS-Nummer

40225-14-7

Molekularformel

C12H24NO4+

Molekulargewicht

246.32 g/mol

IUPAC-Name

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium

InChI

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/p+1/t10-/m1/s1

InChI-Schlüssel

VSNFQQXVMPSASB-SNVBAGLBSA-O

SMILES

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomerische SMILES

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

Kanonische SMILES

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valerylcarnitine
Reactant of Route 2
Reactant of Route 2
Valerylcarnitine
Reactant of Route 3
Reactant of Route 3
Valerylcarnitine
Reactant of Route 4
Reactant of Route 4
Valerylcarnitine
Reactant of Route 5
Valerylcarnitine
Reactant of Route 6
Valerylcarnitine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.